![molecular formula C14H16FN3O2S2 B5851189 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B5851189.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide, also known as TAK-915, is a novel small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. TAK-915 is a potent and selective inhibitor of the GABA A α5 receptor subtype, which plays a crucial role in cognitive function and memory formation.
Mechanism of Action
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide selectively binds to the GABA A α5 receptor subtype, which is highly expressed in the hippocampus, a brain region crucial for learning and memory. By inhibiting this receptor subtype, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide enhances the activity of the remaining GABA A receptor subtypes, leading to improved cognitive function and memory formation.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has been shown to improve cognitive function and memory formation in preclinical models of various neurological disorders. It has also been shown to have anxiolytic and anticonvulsant effects, making it a potential therapeutic option for anxiety and epilepsy. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has a good safety profile and does not cause significant side effects at therapeutic doses.
Advantages and Limitations for Lab Experiments
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the GABA A α5 receptor subtype, making it a valuable tool for investigating the role of this receptor subtype in cognitive function and memory formation. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has some limitations, including its high cost and limited availability, which may restrict its use in some research settings.
Future Directions
There are several future directions for the research and development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide. One potential direction is to investigate its therapeutic potential in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide and its effects on other brain regions and neurotransmitter systems.
Conclusion:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide is a promising small molecule drug with potential therapeutic applications in various neurological disorders. Its selective inhibition of the GABA A α5 receptor subtype has been shown to improve cognitive function and memory formation in preclinical models. While there are some limitations to its use in lab experiments, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has several advantages, including its high potency and selectivity. Further research is needed to fully understand its mechanism of action and therapeutic potential in other neurological disorders.
Synthesis Methods
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide involves several steps, including the preparation of the key intermediate 5-cyclohexyl-1,3,4-thiadiazol-2-amine, which is then coupled with 4-fluorobenzenesulfonyl chloride to form the final product. The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has been optimized to ensure high yield and purity, making it suitable for further research and development.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders. The selective inhibition of the GABA A α5 receptor subtype by N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has been shown to improve cognitive function and memory formation in these models. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has also been shown to have anxiolytic and anticonvulsant effects, making it a potential therapeutic option for anxiety and epilepsy.
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMLKQSKIUWFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide |
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